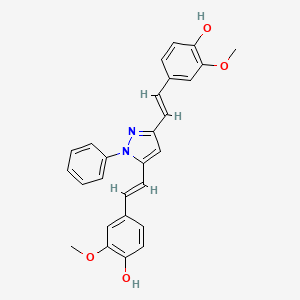

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol)

説明

4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is 440.17360725 g/mol and the complexity rating of the compound is 650. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

CNB-001, also known as 4,4’-(1E,1’E)-2,2’-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol), is a potent inhibitor of 5-lipoxygenase (5-LOX) . It also targets extracellular Aβ toxicity in hippocampal neurons . These targets play crucial roles in the regulation of inflammatory responses and neuronal cell survival.

Mode of Action

CNB-001 interacts with its targets to exert neuroprotective and anti-inflammatory effects. It suppresses the expression of proapoptotic proteins and supports the expression of the antiapoptotic protein Bcl-2 . This suggests that the protective mechanism of CNB-001 might include both its antioxidative property and its regulatory function on the Bcl-2 family .

Biochemical Pathways

CNB-001 affects several biochemical pathways. It inhibits the ERK and p38 MAPK pathways, which are involved in cellular responses to a diverse array of stimuli and mediate various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Result of Action

CNB-001 has been shown to protect neuronal cells against toxicity through its antioxidant and antiapoptotic properties . It increases cell viability, decreases ROS formation, maintains normal physiological mitochondrial membrane potential, and reduces apoptosis . Furthermore, CNB-001 inhibits the downstream apoptotic cascade by increasing the expression of vital antiapoptotic protein Bcl-2 and decreasing the expression of Bax, caspase-3, and cytochrome C .

Action Environment

The action of CNB-001 can be influenced by various environmental factors. For instance, the presence of other stimulants can affect the efficacy of CNB-001. It has been found that CNB-001 is effective for microglial NO production induced by other stimulants than LPS . .

生物活性

The compound 4,4'-(1E,1'E)-2,2'-(1-Phenyl-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. One effective method includes a tandem Knoevenagel-Michael reaction , which combines aryl aldehydes with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of cellulose sulfuric acid as a catalyst. This approach is noted for its environmental benefits and high yield .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance:

- Compound 3b , a related pyrazole derivative, demonstrated significant cytotoxicity against cervical carcinoma (HeLa), breast carcinoma (MCF-7), and leukemic cells (K562). The compound induced apoptosis in K562 cells by disrupting mitochondrial membrane potential at low concentrations (10, 20, and 40 µM) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| K562 | 10.0 | Mitochondrial depolarization |

The anticancer activity of these compounds is attributed to their ability to induce apoptosis through:

- Disruption of mitochondrial function.

- Induction of cell cycle arrest in the SubG1 phase.

These mechanisms suggest that the compound could serve as a promising candidate for further development as an anticancer agent .

Antioxidant Activity

In addition to anticancer properties, pyrazole derivatives have shown potential as antioxidants . A study evaluating various curcumin-pyrazole derivatives indicated that many exhibited strong antioxidant activity through the DPPH assay, with some compounds demonstrating IC50 values lower than those of established antioxidants like quercetin .

Case Studies

- Curcumin-Pyrazole Derivatives : A series of curcumin analogs were synthesized and evaluated for their cytotoxic potential against several cancer cell lines. The results demonstrated that modifications to the pyrazole structure significantly influenced biological activity. Notably, compounds with electron-donating groups showed enhanced activity compared to their counterparts .

- Mitochondrial Membrane Potential Study : In vitro assays using JC-1 staining revealed that compound 3b led to a significant decrease in mitochondrial membrane potential in K562 cells, indicating its role in inducing apoptosis through mitochondrial pathways .

科学的研究の応用

Medicinal Applications

Antioxidant Activity : Research indicates that compounds similar to this pyrazole derivative exhibit strong antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. The presence of methoxyphenol groups enhances the antioxidant capacity of the molecule by stabilizing free radicals through hydrogen donation.

Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Properties : Recent investigations into similar pyrazole compounds have revealed their potential as antimicrobial agents. They can be effective against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes.

Material Science Applications

Polymeric Materials : The compound's structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to act as a cross-linking agent can improve the durability and performance of polymers used in coatings and composites.

Sensors and Electronics : The electronic properties of pyrazole derivatives make them suitable for use in organic electronic devices. Their incorporation into conductive polymers can lead to the development of sensors with enhanced sensitivity and selectivity.

Synthetic Applications

The compound can serve as an intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Knoevenagel Condensation : This reaction can be employed to synthesize other complex organic molecules by reacting with aldehydes or ketones.

- Michael Addition Reactions : The compound can participate in Michael addition reactions, leading to the formation of more complex structures useful in drug discovery.

Case Studies

特性

IUPAC Name |

4-[(E)-2-[5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-32-26-16-19(10-14-24(26)30)8-12-21-18-23(29(28-21)22-6-4-3-5-7-22)13-9-20-11-15-25(31)27(17-20)33-2/h3-18,30-31H,1-2H3/b12-8+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCIDQIFWYHLB-QHKWOANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732491 | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019110-87-2, 828911-76-8 | |

| Record name | CNB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-4-[(2Z)-2-{5-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}ethylidene]-2-methoxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS3085B7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。